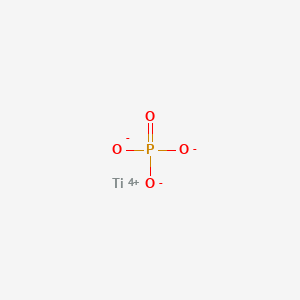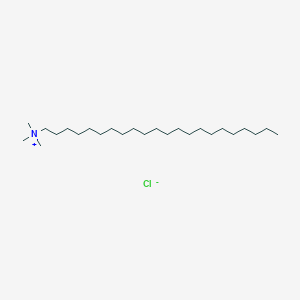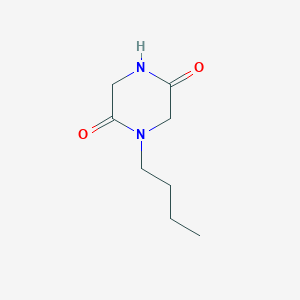![molecular formula C10H7F6NO B090909 n-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 16143-84-3](/img/structure/B90909.png)
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
The compound n-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide.
Synthesis Analysis
The synthesis of related compounds often involves the condensation reactions or functionalization of aromatic systems with various reagents. For instance, a new dicarboxylic acid with preformed imide rings was synthesized from the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . Similarly, compounds with trifluoromethyl groups have been prepared from NH-compounds using chloromethyltrichlorosilane and subsequent reactions . These methods could potentially be adapted for the synthesis of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was determined by NMR and X-ray diffraction, revealing a monoclinic space group . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were described as near "V" shaped with angles between the two aromatic planes . These findings suggest that n-[3,5-Bis(trifluoromethyl)phenyl]acetamide could also exhibit interesting structural features that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the bis(trifluoromethyl)phenyl group can be explored through various reactions. For instance, the Julia–Kocienski olefination was successfully employed using 3,5-bis(trifluoromethyl)phenyl sulfones to afford α,β-unsaturated esters and Weinreb amides with high stereoselectivity . This indicates that the bis(trifluoromethyl)phenyl group can participate in reactions that form carbon-carbon double bonds, which could be relevant for the chemical reactions of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. Aromatic poly(amide-imide)s based on a triimide-dicarboxylic acid exhibited excellent solubility in various solvents and high thermal stability . The presence of trifluoromethyl groups often imparts unique properties to the compounds, such as increased solubility and thermal stability, which could also be expected for n-[3,5-Bis(trifluoromethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
Catalyst Development
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea, a compound with a similar structure, has been used extensively in the development of H-bond organocatalysts . It is used to activate substrates and stabilize partially developing negative charges in transition states .
- Methods of Application : The compound is used as a catalyst in organic transformations .
- Results or Outcomes : The use of this compound has led to significant advancements in the field of H-bond organocatalysts .
Solvent Extraction of Cations
- Scientific Field : Chemical Engineering .
- Application Summary : Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate, another compound with a similar structure, is used for solvent extraction of cations .
- Methods of Application : This compound is used as a lipophilic additive of tetraphenylborate .
- Results or Outcomes : It has been effective in the extraction of cations and in the development of solvent polymeric membrane electrodes and optodes .
Chemical Derivatization of Amino-Functionalized Model Surfaces
- Scientific Field : Material Science .
- Application Summary : 3,5-Bis (trifluoromethyl)phenyl isocyanate, a compound with a similar structure, is used in the chemical derivatization of amino-functionalized model surfaces .
- Methods of Application : The compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
- Results or Outcomes : The use of this compound has led to advancements in the field of material science .
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
- Scientific Field : Organic Chemistry .
- Application Summary : The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .
- Methods of Application : The reaction was conducted at 140 °C for 24 h under metal- and catalyst-free conditions .
- Results or Outcomes : This practical method was conducted in air without any special treatment or activation .
Development of Bifunctional Cinchona Organocatalysts
- Scientific Field : Organic Chemistry .
- Application Summary : N-3,5-Bis(trifluoromethyl)phenyl-N-(8a,9S)-10,11-dihydro-6 is used in the development of bifunctional cinchona organocatalysts .
- Methods of Application : The compound is used in highly enantioselective conjugate addition of nitromethane to chalcones .
- Results or Outcomes : The use of this compound has led to advancements in the field of organic chemistry .
Hydroamination Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)aniline, a compound with a similar structure, has been used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
- Methods of Application : The compound is used in a titanium-catalyzed hydroamination reaction .
- Results or Outcomes : The use of this compound has led to advancements in the field of organic chemistry .
Zukünftige Richtungen
The future directions for “n-[3,5-Bis(trifluoromethyl)phenyl]acetamide” involve further expanding the applications of (thio)urea-based catalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZELXFBZUGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352343 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
CAS RN |
16143-84-3 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

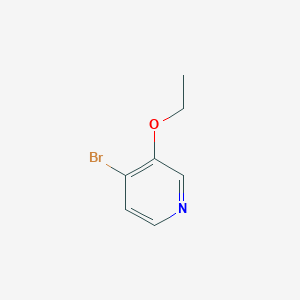

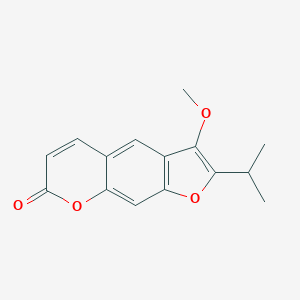
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
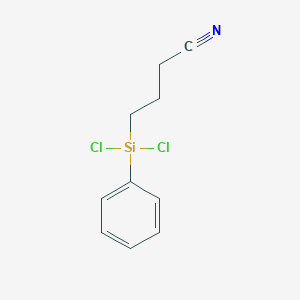
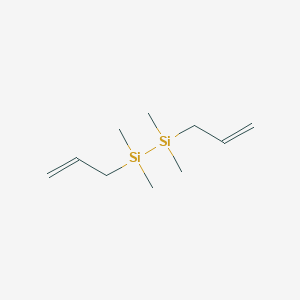
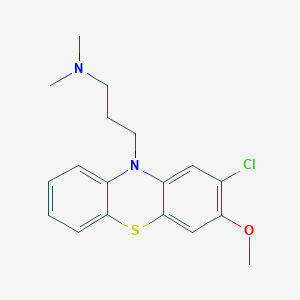
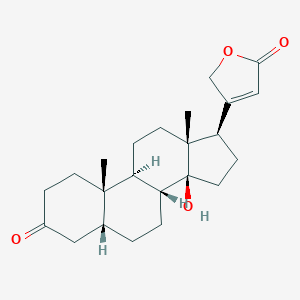
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
